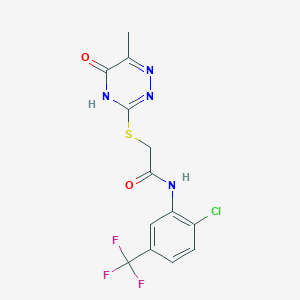

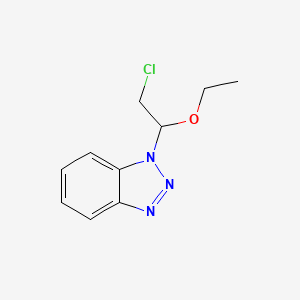

![molecular formula C25H29N3O3S B2827855 N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide CAS No. 862826-21-9](/img/structure/B2827855.png)

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide” is a chemical compound with the molecular formula C24H26FN3O2S . It is available for research use.

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions including Fischer indolisation and N-alkylation .Scientific Research Applications

Metabolic Profiling and Synthesis

Metabolic profiling of novel substances, including those related to N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide, provides critical insights into their biotransformation. Studies on similar compounds, such as N-Benzylphenethylamines (NBOMes), reveal the importance of understanding metabolic pathways for novel psychoactive substances. Research shows that these compounds undergo various biotransformations, including O-demethylation, hydroxylation, and conjugation reactions, highlighting the complexity of metabolic processes in different species (Šuláková et al., 2021).

Chemodivergent Annulations

The exploration of chemodivergent reactions, such as those involving N-methoxybenzamides and sulfoxonium ylides via Rh(iii)-catalyzed C-H activation, presents a promising approach for the synthesis of complex molecular structures. These methodologies offer a versatile toolkit for constructing diverse molecular frameworks, potentially applicable to the synthesis and functionalization of compounds like this compound (Xu et al., 2018).

Antimicrobial Applications

Research into the antimicrobial properties of benzamide derivatives and their analogs underscores the potential for discovering new therapeutic agents. The synthesis and screening of benzamide derivatives for antimicrobial activity provide a foundation for developing compounds with specific biological actions. This line of research is crucial for identifying novel agents capable of combating microbial resistance (Desai et al., 2013).

Ring Transformation Studies

Investigations into the hydrolytic opening of quinazoline rings in derivatives offer valuable insights into chemical reactivity and transformation mechanisms. Such studies are pertinent to understanding the chemical behavior of complex benzamide derivatives, including this compound. These transformations are key to unraveling potential pathways for the synthesis and modification of related compounds (Shemchuk et al., 2010).

Properties

IUPAC Name |

N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3S/c1-31-22-13-7-5-11-20(22)25(30)26-14-15-28-16-23(19-10-4-6-12-21(19)28)32-17-24(29)27-18-8-2-3-9-18/h4-7,10-13,16,18H,2-3,8-9,14-15,17H2,1H3,(H,26,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXZEKWTRUVSOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2827772.png)

![N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2827773.png)

![3,6-dichloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2(1H)-quinoxalinone](/img/structure/B2827775.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-hydroxystyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2827777.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2827781.png)

![N-(4-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2827787.png)

![N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B2827792.png)